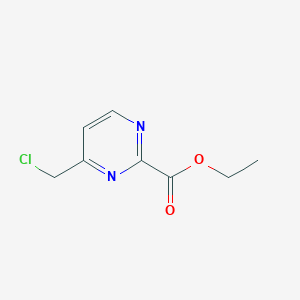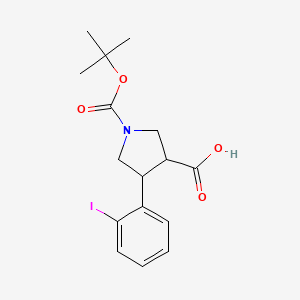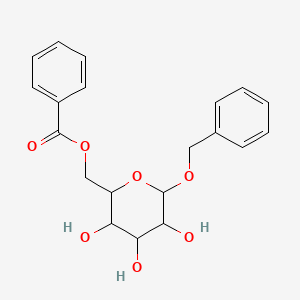
(R)-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonate group, a hydroxypentyl chain, and an oxopropyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis, biological research, and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzenesulfonate Group: This step involves the sulfonation of a benzene derivative using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Introduction of the Hydroxypentyl Chain: The hydroxypentyl chain can be introduced via an alkylation reaction using a suitable alkyl halide and a strong base such as sodium hydride.
Attachment of the Oxopropyl Group: The oxopropyl group is typically introduced through a condensation reaction involving an aldehyde or ketone precursor and a suitable nucleophile.
Industrial Production Methods
Industrial production of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypentyl chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxopropyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzenesulfonates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate: Unique due to its specific combination of functional groups.
®-LaudanosineN-3-((4-Hydroxybutyl)oxy)-3-oxopropylBenzenesulfonate: Similar structure but with a shorter hydroxyl chain.
®-LaudanosineN-3-((6-Hydroxyhexyl)oxy)-3-oxopropylBenzenesulfonate: Similar structure but with a longer hydroxyl chain.
Uniqueness
The uniqueness of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate lies in its specific hydroxypentyl chain length, which may confer distinct reactivity and biological activity compared to its analogs with shorter or longer chains.
This detailed overview provides a comprehensive understanding of ®-LaudanosineN-3-((5-Hydroxypentyl)oxy)-3-oxopropylBenzenesulfonate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C35H47NO10S |
|---|---|
Peso molecular |
673.8 g/mol |
Nombre IUPAC |
benzenesulfonate;5-hydroxypentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C29H42NO7.C6H6O3S/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3;7-10(8,9)6-4-2-1-3-5-6/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Clave InChI |
GLQFHZRZRIPBIQ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12101019.png)
![1-Oxa-3,8-diazaspiro[4.5]decane-8-carboxylic acid, 3-methyl-2-oxo-, 1,1-dimethylethyl ester](/img/structure/B12101026.png)
![2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)

![7-[6-[2-(2-Aminopropanoylamino)propanoylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B12101041.png)
![6-amino-2-[[2-[[6-amino-2-[[2-amino-3-[[2-[2-[14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide](/img/structure/B12101046.png)



![1H-Pyrrolo[2,3-c]pyridine, 7-bromo-1-methyl-](/img/structure/B12101063.png)



![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)
